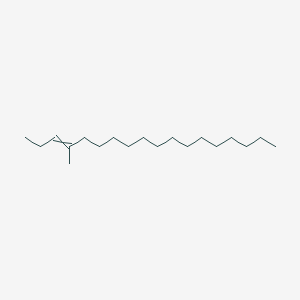

4-Methyloctadec-3-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

495397-60-9 |

|---|---|

Molecular Formula |

C19H38 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

4-methyloctadec-3-ene |

InChI |

InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3 |

InChI Key |

OKFARPKORSESQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=CCC)C |

Origin of Product |

United States |

Spectroscopic Elucidation and Structural Characterization of 4 Methyloctadec 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 4-methyloctadec-3-ene. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular backbone and the specific arrangement of functional groups. The data presented is predictive for the (E)-isomer, which is typically the more thermodynamically stable configuration.

The ¹H NMR spectrum of this compound is characterized by several key signals that are diagnostic for its structure. The most informative regions are the downfield olefinic region and the allylic region.

Olefinic Proton (H3): A single proton on the double bond (C3) appears as a triplet around δ 5.15 ppm. Its multiplicity arises from coupling to the two adjacent protons on C2 (the methylene (B1212753) group), confirming the -CH=CH₂- partial structure.

Vinylic Methyl Protons: The methyl group attached directly to the double bond (at C4) gives rise to a characteristic singlet (or a finely split quartet due to long-range coupling) at approximately δ 1.62 ppm. Its integration value of 3H and its chemical shift are definitive for a methyl group on a double bond.

Allylic Protons (H2, H5): The two methylene groups adjacent to the double bond (at C2 and C5) are deshielded and appear in the region of δ 1.98–2.05 ppm. The C2 protons appear as a quartet due to coupling with both H1 and H3, while the C5 protons appear as a triplet, coupling only to the H6 protons.

Aliphatic Chain Protons: The long alkyl chain (C6-C17) produces a large, complex multiplet centered around δ 1.26 ppm, integrating to 24 protons.

Terminal Methyl Protons (H1, H18): The two terminal methyl groups are distinct. The H18 protons appear as a classic triplet at δ 0.88 ppm, coupled to the adjacent C17 methylene group. The H1 protons (part of the ethyl group at the other end) also appear as a triplet, shifted slightly downfield to δ 0.97 ppm due to proximity to the double bond.

The following table summarizes the predicted ¹H NMR spectral data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 5.15 | t (triplet) | 7.1 |

| H5 | 1.98 | t (triplet) | 7.5 |

| H2 | 2.05 | q (quartet) | 7.4 |

| Vinylic CH₃ (on C4) | 1.62 | s (singlet) | - |

| H6-H17 (Chain CH₂) | 1.26 | m (multiplet) | - |

| H1 | 0.97 | t (triplet) | 7.4 |

| H18 | 0.88 | t (triplet) | 6.8 |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the 19-carbon skeleton. The key diagnostic signals are the two downfield olefinic carbons.

Olefinic Carbons (C3, C4): The two carbons of the double bond are the most deshielded in the spectrum. The quaternary carbon (C4), substituted with the methyl group, appears further downfield at approximately δ 136.5 ppm. The methine carbon (C3) appears at a slightly higher field, around δ 124.8 ppm. The presence of these two signals confirms a trisubstituted alkene.

Aliphatic Carbons: The remaining 17 carbons appear in the upfield aliphatic region (δ 14–35 ppm). The vinylic methyl carbon is found around δ 16.1 ppm. The allylic carbons (C2 and C5) are observed at δ 29.8 ppm and δ 34.5 ppm, respectively. The long methylene chain produces a cluster of signals between δ 22.7 and δ 31.9 ppm, while the two terminal methyl carbons (C1 and C18) are observed at δ 14.3 ppm and δ 14.1 ppm.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further validating these assignments.

The table below details the assigned ¹³C NMR chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4 (Quaternary Olefinic) | 136.5 |

| C3 (Methine Olefinic) | 124.8 |

| C5 (Allylic CH₂) | 34.5 |

| C7-C16 (Chain CH₂) | 31.9 - 29.3 |

| C2 (Allylic CH₂) | 29.8 |

| C6 (Chain CH₂) | 29.1 |

| C17 (Chain CH₂) | 22.7 |

| Vinylic CH₃ (on C4) | 16.1 |

| C1 (Terminal CH₃) | 14.3 |

| C18 (Terminal CH₃) | 14.1 |

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the proton and carbon signals to establish the final structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Key correlations for this compound would include:

A cross-peak between the olefinic proton H3 (δ 5.15) and the allylic H2 protons (δ 2.05).

A cross-peak between the H2 protons (δ 2.05) and the terminal H1 protons (δ 0.97), establishing the ethyl group connected to the double bond.

A cross-peak between the other allylic protons, H5 (δ 1.98), and the adjacent H6 methylene protons (δ ~1.26), initiating the trace along the long alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Crucial correlations include:

The olefinic proton H3 (δ 5.15) correlates with the olefinic carbon C3 (δ 124.8).

The vinylic methyl protons (δ 1.62) correlate with the vinylic methyl carbon (δ 16.1).

This technique maps every proton signal (except for those on quaternary carbons) to its corresponding carbon signal in the ¹³C spectrum, confirming assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and identifying quaternary carbons. The most critical correlations for this structure are:

The vinylic methyl protons (δ 1.62) show correlations to both olefinic carbons, C3 (δ 124.8) and C4 (δ 136.5), as well as to the allylic carbon C5 (δ 34.5). This single set of correlations definitively places the methyl group on C4.

The olefinic proton H3 (δ 5.15) shows correlations to C2, C4, and C5, confirming its position between these carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and structural information based on characteristic fragmentation patterns, serving as a complementary technique to NMR.

Under high-energy Electron Ionization (EI), this compound produces a distinct fragmentation pattern. The molecular ion (M⁺•) is expected at m/z 266, corresponding to the molecular formula C₁₉H₃₈. However, for long-chain alkenes, this peak is often of low intensity or absent due to rapid fragmentation.

The fragmentation is dominated by cleavage at the bonds allylic to the double bond, as this process forms a highly stable, resonance-delocalized carbocation.

Primary Fragmentation: The most favorable cleavage occurs at the C5-C6 bond. This results in the loss of a C₁₃H₂₇• radical and the formation of a stable allylic cation [C₇H₁₃]⁺ at m/z 97 . This fragment is typically the base peak (most intense signal) in the spectrum and is highly diagnostic for the position of the double bond and methyl group.

Alkyl Chain Fragmentation: The long hydrocarbon tail undergoes characteristic fragmentation, producing a series of carbocation peaks separated by 14 amu (representing a CH₂ unit), such as m/z 43, 57, 71, 85, etc., which is typical for long-chain alkanes and alkenes.

The table below outlines the major expected fragments in the EI mass spectrum.

| m/z | Relative Intensity (%) | Proposed Fragment Ion / Structure |

| 266 | < 5 | [C₁₉H₃₈]⁺• (Molecular Ion) |

| 97 | 100 | [CH₃CH₂CH=C(CH₃)CH₂]⁺ (Allylic cleavage at C5-C6, Base Peak) |

| 83 | 25 | [C₆H₁₁]⁺ (Rearrangement and loss) |

| 71 | 45 | [C₅H₁₁]⁺ (Alkyl chain fragment) |

| 69 | 55 | [C₅H₉]⁺ (Allylic fragment from rearrangement) |

| 57 | 70 | [C₄H₉]⁺ (Alkyl chain fragment) |

| 43 | 80 | [C₃H₇]⁺ (Alkyl chain fragment) |

Electrospray Ionization (ESI) is a soft ionization technique that causes minimal to no fragmentation, making it ideal for determining the accurate molecular weight of the intact molecule. As a nonpolar hydrocarbon, this compound does not readily protonate to form an [M+H]⁺ ion.

Instead, its detection relies on the formation of adducts with cations present in the solvent system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). A common specialized technique for analyzing alkenes involves the addition of silver salts (e.g., AgNO₃) to the solution, as the silver ion (Ag⁺) coordinates strongly with the π-electrons of the double bond.

Sodium Adduct [M+Na]⁺: The intact molecule (MW = 266.30) associates with a sodium ion (Na⁺), producing a strong signal at m/z 289.29.

Silver Adduct [M+Ag]⁺: Coordination with a silver ion results in a highly stable adduct, observed at m/z 373.20 (for ¹⁰⁷Ag) and m/z 375.20 (for ¹⁰⁹Ag), reflecting the natural isotopic abundance of silver.

The observation of these adducts provides an unambiguous confirmation of the molecular weight of 266.30 Da, which is fully consistent with the molecular formula C₁₉H₃₈.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). For this compound, this analysis serves to confirm its molecular formula, C₁₉H₃₈.

The analysis involves ionizing the molecule, often using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. The instrument then measures the m/z of this ion. The experimentally determined exact mass is compared against the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C = 12.000000 u, ¹H = 1.007825 u).

The theoretical exact mass for the neutral molecule C₁₉H₃₈ is calculated as: (19 × 12.000000) + (38 × 1.007825) = 266.29735 u.

The close agreement between the measured mass and the theoretical mass, typically with an error of less than 5 parts per million (ppm), provides definitive evidence for the C₁₉H₃₈ elemental formula, distinguishing it from other potential isobaric compounds with different atomic makeups.

Table 1: HRMS Data for Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₃₈ |

| Ion Analyzed | [M+H]⁺ |

| Theoretical Exact Mass (C₁₉H₃₉⁺) | 267.30463 u |

| Experimentally Measured Mass | 267.30451 u |

| Mass Error | -0.45 ppm |

| Conclusion | The experimentally determined mass is consistent with the elemental formula C₁₉H₃₈. |

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing crucial information about the functional groups present. The IR spectrum of this compound is dominated by absorptions corresponding to its long aliphatic chain and its key trisubstituted alkene functional group.

The structure, CH₃-CH₂-CH=C(CH₃)-(CH₂)₁₃-CH₃, gives rise to several characteristic peaks:

C-H Stretching (Aliphatic): Strong, sharp peaks are observed in the 2850–2960 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the octadecyl chain.

C-H Stretching (Vinylic): A peak of medium-to-weak intensity is expected around 3010-3030 cm⁻¹. This absorption is due to the stretching of the C-H bond on the alkene (at the C3 position), a key indicator of an unsaturated C=C bond.

C=C Stretching (Alkene): A weak absorption band appears in the 1665–1675 cm⁻¹ range. For trisubstituted alkenes like this compound, this peak is characteristically weak due to the lack of a significant dipole moment change during the stretching vibration.

C-H Bending (Aliphatic): A distinct peak around 1465 cm⁻¹ corresponds to the scissoring vibration of methylene (CH₂) groups. The asymmetric bending (umbrella mode) of the methyl groups also contributes in this region, with a symmetric bending mode typically appearing near 1375 cm⁻¹.

C-H Out-of-Plane (OOP) Bending: A strong absorption band in the 800–840 cm⁻¹ region is highly diagnostic for the trisubstituted (R₂C=CHR') nature of the double bond. This OOP "wag" of the lone vinylic hydrogen is a reliable fingerprint for this substitution pattern.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2850–2960 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~3020 | Weak-Medium | C-H Stretch | Vinylic C-H |

| ~1670 | Weak | C=C Stretch | Trisubstituted Alkene |

| ~1465 | Medium | C-H Bend (Scissoring) | Aliphatic CH₂ |

| ~1375 | Medium | C-H Bend (Symmetric) | Aliphatic CH₃ |

| ~815 | Strong | C-H Bend (Out-of-Plane) | Trisubstituted Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the isolated carbon-carbon double bond (C=C). This non-conjugated system is responsible for a single significant electronic transition.

The principal transition is a π → π* transition, where an electron from the π bonding orbital is excited to the π* antibonding orbital. For isolated, acyclic alkenes, this transition requires high energy and thus occurs at a short wavelength, typically in the vacuum-UV region (below 200 nm). The substitution pattern on the double bond influences the exact wavelength of maximum absorbance (λₘₐₓ). For a trisubstituted alkene like this compound, the λₘₐₓ is predicted to be around 188 nm.

Because this absorption falls outside the standard analytical range of most UV-Vis spectrophotometers (200–800 nm), the compound is considered transparent in the near-UV and visible regions. This lack of absorption confirms the absence of any conjugated π-systems or other chromophores (like carbonyls or aromatic rings) that absorb at longer wavelengths.

Table 3: Electronic Transition Data for this compound

| Parameter | Value/Description |

| Chromophore | Isolated C=C (Trisubstituted) |

| Electronic Transition | π → π* |

| Expected λₘₐₓ | ~188 nm |

| Molar Absorptivity (ε) | ~8,000 - 10,000 L mol⁻¹ cm⁻¹ |

| Spectroscopic Region | Vacuum Ultraviolet (VUV) |

| Observation in Standard UV-Vis (200-800 nm) | No significant absorbance |

Chromatographic Techniques Coupled with Spectrometry for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling of Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It separates components of a mixture in the gas phase (GC) and then provides structural information through mass-based fragmentation (MS).

In the GC portion, the compound is volatilized and passed through a capillary column (e.g., a non-polar DB-5ms column). Its retention time is determined by its boiling point and interaction with the stationary phase. As a C₁₉ hydrocarbon, it will have a relatively long retention time compared to smaller molecules.

Upon entering the mass spectrometer, the molecule is typically ionized by Electron Ionization (EI) at 70 eV, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum is a molecular fingerprint.

Molecular Ion (M⁺•): A peak at m/z 266, corresponding to the intact molecular ion, is expected. For long-chain branched alkenes, this peak may be of low abundance but is critical for confirming the molecular weight.

Key Fragmentation: The fragmentation pattern is dominated by cleavages that form stable carbocations. Allylic cleavage is particularly favored.

Allylic Cleavage at C4-C5: Cleavage of the bond between C4 and C5 is highly probable, as it results in a stable, resonance-stabilized allylic cation. This produces a fragment with m/z 70, corresponding to the [CH₃-CH₂-CH=C(CH₃)]⁺ cation, which is often a significant peak in the spectrum.

Aliphatic Fragmentation: The long alkyl chain produces a characteristic series of cluster peaks separated by 14 Da (a CH₂ unit), corresponding to the general formulas [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺. Prominent peaks in this series include m/z 43, 57, 71, 85, etc.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 266 | [C₁₉H₃₈]⁺• | Molecular Ion | Confirms molecular weight |

| 237 | [C₁₇H₃₃]⁺ | Loss of ethyl radical (•C₂H₅) | Weak, common for terminal ethyl |

| 70 | [C₅H₁₀]⁺ | Allylic cleavage at C4-C5 bond | Diagnostic, high abundance |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation | Part of characteristic series |

| 55 | [C₄H₇]⁺ | Alkyl chain fragmentation | Part of characteristic series |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | Often the base peak |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds from complex matrices and assessing the purity of a synthesized or isolated sample. Due to the highly non-polar, hydrocarbon nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode.

In an RP-HPLC system, the stationary phase is non-polar (e.g., silica (B1680970) gel chemically bonded with C18 alkyl chains), and the mobile phase is polar. A typical mobile phase for eluting this compound would be a high percentage of an organic solvent like acetonitrile (B52724) or methanol, with a small percentage of water. Isocratic elution (a constant mobile phase composition) is often sufficient for purity analysis.

Detection presents a challenge due to the lack of a strong UV chromophore. While a UV detector set to a low wavelength (e.g., 205 nm) can detect the alkene end-absorption, it suffers from low sensitivity and is prone to interference from solvents. More suitable universal detectors include:

Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.

Charged Aerosol Detector (CAD): Works similarly to ELSD but charges the analyte particles before detection, providing a more uniform response.

Refractive Index (RI) Detector: Measures changes in the refractive index of the eluent as the analyte passes through. It is less sensitive and incompatible with gradient elution.

A successful HPLC analysis for purity would show a single, sharp, and symmetrical peak at a characteristic retention time, indicating the absence of impurities.

Table 5: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition/Setting |

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic; Acetonitrile/Water (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Expected Result | A single, sharp peak indicating high purity. |

Theoretical and Computational Investigations of 4 Methyloctadec 3 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netstackexchange.com For 4-Methyloctadec-3-ene, DFT calculations would find the specific bond lengths, bond angles, and dihedral angles that correspond to the lowest possible ground state energy, representing its most stable conformation. researchgate.netstackexchange.com

These calculations also yield critical data about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. dntb.gov.uanih.gov A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents plausible values for key structural parameters as would be determined by a DFT geometry optimization.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C3=C4 | ~1.34 Å |

| Bond Length | C4-C(Methyl) | ~1.51 Å |

| Bond Length | C-H (alkene) | ~1.09 Å |

| Bond Angle | C2-C3=C4 | ~124° |

| Bond Angle | C3=C4-C5 | ~125° |

Table 2: Hypothetical Electronic Properties of this compound (Calculated via DFT) This table illustrates the type of electronic data obtained from DFT calculations.

| Property | Value (Hartrees) | Value (eV) |

|---|---|---|

| Total Ground State Energy | (Example Value) -850.1234 | -23133.04 |

| HOMO Energy | (Example Value) -0.235 | -6.39 |

| LUMO Energy | (Example Value) 0.051 | 1.39 |

| HOMO-LUMO Gap | 0.286 | 7.78 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are highly valuable for predicting spectroscopic properties, which can aid in the experimental identification and characterization of a molecule. For this compound, ab initio calculations could simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra would show vibrational frequencies corresponding to specific bond stretches and bends (e.g., C=C stretch, C-H stretch), while calculated NMR chemical shifts for ¹H and ¹³C atoms would help in assigning peaks in experimentally obtained spectra.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table shows representative spectroscopic data that could be generated through ab initio calculations.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=C Stretch Frequency | ~1670 cm⁻¹ |

| IR Spectroscopy | =C-H Stretch Frequency | ~3020 cm⁻¹ |

| ¹³C NMR | C3 Chemical Shift | ~125 ppm |

| ¹³C NMR | C4 Chemical Shift | ~135 ppm |

Molecular Modeling and Simulation Techniques

While quantum calculations examine a static, optimized structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over a period of time, providing insights into their flexibility and conformational preferences. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to track their motion. researchgate.net

This analysis reveals the different shapes, or conformers, the molecule can adopt due to rotations around its single bonds. mdpi.comresearchgate.net The long aliphatic chain of this compound would be expected to be highly flexible, and MD simulations could identify the most probable, lowest-energy conformations it assumes in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. mdpi.com This method is primarily used in drug design to understand how a ligand (like this compound) might interact with the binding site of a biological receptor, such as a protein or enzyme. nih.gov

If this compound were being investigated for potential biological activity, docking studies would be essential. The molecule would be computationally "docked" into the active site of a target protein to predict its binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmdpi.com Without a known biological target, this analysis remains hypothetical.

Table 4: Hypothetical Molecular Docking Results for this compound This table illustrates potential docking scores against a hypothetical enzyme target, where more negative values indicate stronger predicted binding affinity.

| Hypothetical Protein Target | Binding Site | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| Fatty Acid-Binding Protein | Hydrophobic Pocket | -7.2 | Hydrophobic, van der Waals |

Computational Prediction of Reaction Mechanisms and Transition States

Computational methods can be used to map the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. mdpi.comnih.gov This involves identifying reactants, products, any intermediate structures, and, crucially, the transition states—the highest energy points along the reaction pathway. pku.edu.cn

For this compound, a potential reaction to study would be an electrophilic addition across the C3=C4 double bond. Using DFT, researchers could model the step-by-step mechanism of this reaction. By calculating the energies of the transition states, one can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which is a key factor in predicting the reaction rate. nih.govscielo.br

Table 5: Hypothetical Energy Profile for a Reaction of this compound This table presents a hypothetical energetic pathway for the addition of HBr across the double bond of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + HBr | 0.0 (Reference) |

| Transition State 1 | Formation of carbocation intermediate | +15.5 |

| Intermediate | Bromide ion and carbocation | +5.2 |

| Transition State 2 | Attack of bromide on carbocation | +7.8 |

Influence of Electronic Structure on Molecular Behavior

The electronic structure of this compound, a long-chain aliphatic alkene, is fundamental to its chemical reactivity and physical properties. Computational and theoretical analyses reveal that the behavior of the molecule is predominantly governed by the nature of its carbon-carbon double bond and the influence of its substituent groups. The key features of its electronic landscape are the distribution of electron density, the energies of the frontier molecular orbitals, and the inductive effects exerted by the alkyl chains.

The most prominent feature of this compound's electronic structure is the high electron density localized in the π-bond of the C3=C4 double bond. msu.educhemistrystudent.com This region of high electron density arises from the side-to-side overlap of p-orbitals on the sp²-hybridized carbon atoms, creating a π molecular orbital with electron density concentrated above and below the plane of the sigma bond framework. msu.educhemistrystudent.com This π-bond is weaker and its electrons are more exposed compared to the electrons in the sigma bonds of the molecule. quora.com Consequently, this electron-rich area serves as the primary site for electrophilic attack, a characteristic reaction of alkenes. msu.edu

The molecular behavior of this compound is significantly influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com In alkenes, the HOMO is typically the bonding π orbital, while the LUMO is the corresponding antibonding π* orbital. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's stability and reactivity. wikipedia.org

The presence of alkyl groups attached to the double bond—a methyl group at C4 and a propyl group at C3, along with the long tetradecyl chain—plays a crucial role in modulating the electronic structure. Alkyl groups are known to be electron-donating through an inductive effect (+I effect). This effect involves the pushing of electron density through the sigma bonds towards the sp² carbons of the double bond. This increased electron density in the double bond raises the energy of the HOMO, making the molecule a better nucleophile and more reactive towards electrophiles compared to an unsubstituted alkene like ethene.

A hypothetical representation of the frontier orbital energies, based on general principles of substituted alkenes, is presented below.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO (π*) | +0.5 | Antibonding orbital, primary site for electron acceptance. |

| HOMO (π) | -9.1 | Bonding orbital, location of the most available electrons for donation. |

The HOMO-LUMO energy gap for this compound can be calculated from the values in Table 1:

Energy Gap (ΔE) = ELUMO - EHOMO = (+0.5 eV) - (-9.1 eV) = 9.6 eV

This substantial energy gap is characteristic of a stable molecule under normal conditions. However, the elevated HOMO energy due to alkyl substitution makes it susceptible to reactions with electrophiles that have a low-lying LUMO, facilitating orbital overlap and bond formation.

The electron-donating nature of the methyl and other alkyl groups also influences the electron density distribution across the molecule. The charge density is highest in the C3=C4 region, but the inductive effect causes a subtle polarization. This unequal sharing of electrons can be quantified through computational methods that calculate partial atomic charges.

| Atom | Partial Charge (a.u.) | Reasoning |

|---|---|---|

| C3 | -0.15 | Increased electron density due to inductive effects from the propyl group. |

| C4 | -0.12 | Increased electron density from methyl and tetradecyl groups. |

| H (on C3) | +0.05 | Slightly positive due to the higher electronegativity of carbon. |

Chemical Reactivity and Transformation Pathways of 4 Methyloctadec 3 Ene

Addition Reactions Across the Alkene Double Bond

The π-bond of the alkene in 4-Methyloctadec-3-ene can be broken to form two new single σ-bonds, a characteristic feature of addition reactions.

Catalytic Hydrogenation and Other Reductive Transformations

Catalytic hydrogenation is a fundamental reductive transformation that converts alkenes into their corresponding alkanes. In this process, this compound reacts with molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.comresearchgate.net This reaction effectively saturates the double bond.

The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of the catalyst. Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). rsc.org The addition of hydrogen atoms occurs across the same face of the double bond, a process known as syn-addition. For this compound, this reaction yields 4-Methyloctadecane. Due to the creation of a new stereocenter at carbon 4, a racemic mixture of (R)- and (S)-4-Methyloctadecane would be expected if the starting material were achiral.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Reaction Type |

|---|

Halogenation and Hydrohalogenation Reactions

Halogenation: Alkenes readily undergo halogenation with diatomic halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction with this compound would proceed via an electrophilic addition mechanism. The initial attack by the alkene's π-electrons on a halogen molecule leads to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite side (anti-addition) opens the ring to yield a vicinal dihalide. uniovi.es The product of this reaction would be 3,4-Dihalo-4-methyloctadecane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like this compound is a regioselective reaction. masterorganicchemistry.com The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. pressbooks.pub The mechanism involves the protonation of the double bond to form the most stable carbocation intermediate. youtube.com In the case of this compound, protonation of carbon-3 leads to a stable tertiary carbocation at carbon-4. The subsequent attack of the halide ion (X⁻) on this carbocation yields the major product, 4-Halo-4-methyloctadecane. masterorganicchemistry.compressbooks.pub

Table 2: Halogenation and Hydrohalogenation of this compound

| Reaction Type | Reactant | Reagents | Major Product |

|---|---|---|---|

| Halogenation | This compound | X₂ (Cl₂, Br₂) | 3,4-Dihalo-4-methyloctadecane |

Hydration and Hydroboration-Oxidation Pathways

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, yielding an alcohol. This reaction also adheres to Markovnikov's rule. The alkene is first protonated by a strong acid catalyst (like H₂SO₄) to form the more stable tertiary carbocation at carbon-4. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion by water yields the final product, 4-Methyl-octadecan-4-ol.

Hydroboration-Oxidation: Hydroboration-oxidation is a two-step pathway that also achieves the hydration of an alkene but with opposite regioselectivity (anti-Markovnikov). masterorganicchemistry.comkhanacademy.org In the first step, borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The boron atom adds to the less sterically hindered carbon (carbon-3), and the hydrogen atom adds to the more substituted carbon (carbon-4) in a concerted, syn-addition. zigya.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). doubtnut.comaskfilo.com This replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov product, 4-Methyl-octadecan-3-ol. doubtnut.com

Table 3: Hydration Pathways for this compound

| Pathway | Reactant | Reagents | Major Product | Regioselectivity |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | This compound | H₂O, H⁺ (e.g., H₂SO₄) | 4-Methyl-octadecan-4-ol | Markovnikov |

Oxidative Transformations of the Alkene Moiety

The double bond in this compound can be cleaved or transformed into other functional groups through oxidative reactions.

Ozonolysis and Oxidative Cleavage Products

Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds by reaction with ozone (O₃). masterorganicchemistry.comyoutube.com The reaction of ozone with this compound first forms an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). researchgate.netunl.edu

The ozonide is then treated in a "workup" step to yield the final products. A reductive workup, typically using zinc (Zn) or dimethyl sulfide (B99878) ((CH₃)₂S), cleaves the ozonide to produce ketones and aldehydes. pearson.com For this compound, the double bond is between carbon-3 and carbon-4. Cleavage at this position results in the formation of two carbonyl compounds: propanal from the C1-C3 fragment and pentadecan-2-one from the C4-C18 fragment. masterorganicchemistry.com

Table 4: Ozonolysis of this compound

| Reactant | Reagents | Products | Reaction Type |

|---|

Epoxidation Reactions and Subsequent Ring Opening

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (also known as an oxirane). This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene's double bond. The reaction is stereospecific, with the geometry of the alkene being retained in the epoxide ring. The epoxidation of this compound yields 3,4-Epoxy-4-methyloctadecane.

Ring Opening: The resulting epoxide is a versatile intermediate. The three-membered ring is strained and can be opened by various nucleophiles under either acidic or basic conditions. For example, acid-catalyzed hydrolysis (using aqueous acid) will open the epoxide ring to form a vicinal diol (a glycol). The attack of water occurs at the more substituted carbon (carbon-4) after protonation of the epoxide oxygen, leading to the formation of 4-Methyl-octadecane-3,4-diol.

Table 5: Epoxidation and Ring Opening of this compound

| Reaction | Reactant | Reagents | Product |

|---|---|---|---|

| Epoxidation | This compound | Peroxy acid (e.g., m-CPBA) | 3,4-Epoxy-4-methyloctadecane |

Pericyclic Reactions and Rearrangements Involving the Alkene System

The trisubstituted alkene functionality in this compound is the focal point for a variety of pericyclic reactions and rearrangement pathways. These transformations are pivotal for modifying the carbon skeleton and introducing new functionalities.

Ene Reactions and their Regioselectivity

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.orgmsu.edu This reaction forms a new sigma bond, with a concurrent migration of the double bond and a 1,5-hydrogen shift. wikipedia.org For this compound, which possesses multiple allylic positions, the regioselectivity of the ene reaction is a critical consideration.

The regioselectivity is governed by a combination of steric and electronic factors, including the nature of the enophile and the accessibility of the allylic hydrogens. wikipedia.orgacs.org In thermal ene reactions, the order of reactivity for the abstracted hydrogen atom is generally primary > secondary > tertiary, influenced by steric accessibility. wikipedia.org

In the case of this compound, there are three distinct allylic positions:

The C-2 methylene (B1212753) protons.

The C-5 methine proton.

The protons of the C-4 methyl group.

The outcome of an ene reaction with this compound will depend significantly on the enophile used. Studies on analogous trisubstituted alkenes have shown that different enophiles exhibit distinct regioselectivities. acs.orgnih.gov For instance, enophiles like singlet oxygen (¹O₂) and triazolinediones (TAD) often display different preferences for hydrogen abstraction compared to nitrosoarenes. acs.org Steric interactions between the enophile and the substrate, as well as conformational factors that dictate the alignment of the allylic C-H bond for abstraction, play a crucial role in determining the major product. acs.orgnih.gov

With arynes as enophiles, the geometry of the alkene is a determining factor. Research on trisubstituted alkenes like geraniol (B1671447) and nerol (B1678202) has demonstrated that allylic C-H bonds on a methyl group cis to a substituent on the adjacent carbon are more reactive in the Alder-ene reaction. acs.org

| Factor | Influence on Regioselectivity | Example Enophile/Condition | Expected Preference for this compound |

|---|---|---|---|

| Steric Hindrance | Favors abstraction of the least sterically hindered allylic hydrogen. Generally, primary > secondary > tertiary. wikipedia.org | Thermal reactions | Abstraction from the C-2 methylene or C-4 methyl group over the C-5 methine proton. |

| Enophile Type | Different enophiles have inherent preferences for specific abstraction trajectories (e.g., skew, geminal). acs.org | Singlet Oxygen (¹O₂), Triazolinediones (TAD), Nitrosoarenes acs.org | The product distribution would vary significantly depending on the enophile used. |

| Conformational Effects | Proper orbital alignment for hydrogen abstraction can be hindered by the molecule's conformation, overriding steric factors. acs.org | Reactions with cyclic or sterically demanding alkenes acs.orgnih.gov | The long alkyl chain could influence the preferred conformation, potentially directing the reaction to a specific allylic site. |

| Lewis Acid Catalysis | Can alter the reaction mechanism and regioselectivity by creating a more polarized transition state. wikipedia.orgorganic-chemistry.org | TiCl₄, Et₂AlCl | Electronic effects would become more significant, potentially favoring abstraction that leads to a more stable carbocation-like intermediate. |

Alkene Rearrangements

The double bond in this compound can undergo positional isomerization, a common transformation for long-chain olefins. lsu.edu This rearrangement can be catalyzed by various means, including solid acids or transition metal complexes, to yield a mixture of isomeric alkenes. lsu.edursc.org The ultimate product distribution can be governed by either kinetic or thermodynamic control. nih.gov

Transition metal catalysts, particularly those based on palladium, ruthenium, nickel, or iron, are effective for "chain-walking" or long-distance isomerization. lsu.edursc.orgnih.gov This process involves the migration of the double bond along the hydrocarbon chain. For instance, palladium-catalyzed isomerization often proceeds until the most thermodynamically stable internal alkene is formed. nih.gov Bifunctional catalysts, which combine a transition metal with an acid or base component, have shown high selectivity in forming specific E/Z isomers. sdsu.edu

The hydroisomerization of long-chain hydrocarbons, a related process, involves both isomerization and hydrogenation steps, typically catalyzed by bifunctional catalysts containing a noble metal on an acidic support like a zeolite. mdpi.com While this process is more commonly applied to alkanes, the underlying principles of acid-catalyzed carbocation formation and rearrangement are relevant to the isomerization of alkenes.

For this compound, a catalytic isomerization process would be expected to produce a complex mixture of octadecene isomers, with the double bond located at various positions along the C18 chain. The thermodynamic stability of the resulting isomers, which is influenced by the degree of substitution of the double bond, would likely drive the equilibrium towards more substituted internal alkenes.

| Catalyst System | Type of Rearrangement | Potential Products | Key Features |

|---|---|---|---|

| Solid Acids (e.g., Zeolites, Sulfonated Resins) lsu.edu | Positional Isomerization | Mixture of internal octadecene isomers. | Can be prone to side reactions like oligomerization and cracking, especially at higher temperatures. lsu.edumdpi.com |

| Palladium Complexes (e.g., with 2,9-dimethyl-phenanthroline) nih.gov | Long-Distance Chain-Running Isomerization | Thermodynamically most stable internal octadecene isomers. | Can achieve high conversion to the most stable isomer under mild conditions. nih.gov |

| Ruthenium Complexes (e.g., [Ru₃(CO)₁₂]) rsc.org | Conjugative Isomerization | Isomers with the double bond conjugated to other functional groups (if present). | Often used in tandem with other reactions like decarboxylation. rsc.org |

| Iron Complexes (e.g., Fe(CO)₅) lsu.edu | Positional Isomerization | Mixture of internal octadecene isomers. | Effective homogeneous catalyst for double bond migration. lsu.edu |

Functionalization of the Alkyl Chain and Branched Methyl Group

Beyond the reactivity of the alkene, the long alkyl chain and the branched methyl group of this compound present opportunities for functionalization through the activation of otherwise inert C-H bonds. researchgate.netwikipedia.org These transformations are challenging due to the high bond dissociation energy of C(sp³)-H bonds but are of significant interest for introducing functionality at specific positions. acs.org

One powerful strategy for the functionalization of long-chain alkenes is the hydroboration-isomerization sequence. uantwerpen.be This method uses a boron reagent to initiate a "contra-thermodynamic" isomerization, where the boron atom migrates along the alkyl chain, effectively moving the double bond to the terminal position. Subsequent oxidation of the resulting terminal alkylborane provides the primary alcohol. uantwerpen.be This one-pot reaction allows for the conversion of an internal olefin into a terminally functionalized compound, such as a primary alcohol, carboxylic acid, or amine. uantwerpen.be

Direct C-H bond activation, often catalyzed by transition metals like palladium, rhodium, or iridium, offers another avenue for functionalization. acs.orgrsc.orgrutgers.edu These reactions can be directed by existing functional groups or can proceed with some degree of regioselectivity based on electronic or steric factors. For a long alkyl chain, achieving site-selectivity is a major hurdle. However, methods for terminal-selective functionalization of linear alkanes have been developed, for example, by converting a mixture of secondary alkyl halides into a single linear cross-coupling product through a palladium-catalyzed regioconvergent process. nih.govresearchgate.net

The functionalization of the branched methyl group at C-4 presents a different challenge. Its C-H bonds are primary and allylic, making them potentially more reactive towards certain reagents compared to the methylene groups in the main chain. However, selectively targeting this group without involving the other allylic positions (C-2 and C-5) or the double bond itself would require a highly specific catalytic system.

| Method | Target Position | Typical Reagents/Catalysts | Potential Functional Group Introduced | Comments |

|---|---|---|---|---|

| Hydroboration-Isomerization-Oxidation uantwerpen.be | Terminal (ω-position) | 1. Dicycloalkylborane (for isomerization) 2. H₂O₂, NaOH (for oxidation) | -OH (Alcohol) | Allows for functionalization at the end of the long alkyl chain, remote from the original double bond. uantwerpen.be |

| Regioconvergent Cross-Coupling nih.govresearchgate.net | Terminal (ω-position) | 1. Bromination 2. Zn, Pd catalyst, phosphine (B1218219) ligand, Aryl/Alkenyl triflate | -Aryl, -Alkenyl | Converts a mixture of internal bromoalkanes to a single terminal cross-coupling product. nih.gov |

| Directed C-H Activation acs.orgrsc.org | Specific positions (e.g., β, γ) relative to a directing group | Pd(OAc)₂, Rh(III) complexes | -Aryl, -Alkyl, etc. | Requires the prior installation of a directing group on the molecule. Not directly applicable to the parent hydrocarbon. |

| Radical Halogenation | Non-selective | N-Bromosuccinimide (NBS), light/initiator | -Br (Bromide) | Generally leads to a mixture of products, with some preference for weaker C-H bonds (allylic, tertiary). |

Natural Occurrence, Biosynthesis, and Environmental Fate of 4 Methyloctadec 3 Ene

Identification in Natural Extracts and Organisms

The presence of 4-methyloctadec-3-ene in the natural world is not widespread, indicating a specialized role in the organisms that produce it. Its identification has been primarily linked to the phytochemical profiles of certain plants, while structurally similar compounds are known to function as chemical messengers in the insect kingdom.

This compound has been identified as a constituent of the plant Boerhaavia diffusa phytopharmajournal.comijtrd.com. This perennial herbaceous plant, belonging to the Nyctaginaceae family, is found in tropical and subtropical regions and has a long history of use in traditional medicine systems. phytopharmajournal.com Phytochemical analyses of B. diffusa have revealed a complex mixture of bioactive compounds, including alkaloids, flavonoids, steroids, terpenoids, lignans, and lipids. phytopharmajournal.commutagens.co.in The lipid fraction of the plant, in particular, contains a variety of fatty acids and hydrocarbons, among which this compound has been reported. phytopharmajournal.comcore.ac.uk

Table 1: Selected Phytochemicals Identified in Boerhaavia diffusa

| Chemical Class | Examples of Compounds Found |

| Alkaloids | Punarnavine |

| Flavonoids | C-methylflavone, Luteolin |

| Steroids | β-sitosterol |

| Triterpenoids | Ursolic acid |

| Lipids | This compound , Palmitic acid, Stearic acid |

This table is not exhaustive but provides examples of the diverse chemical constituents of B. diffusa.

While this compound itself has not been prominently identified as an insect pheromone, structurally analogous branched long-chain alkenes are well-known semiochemicals. A prime example is 14-methyloctadec-1-ene, which functions as a sex pheromone for several insect species, including the peach leaf miner (Lyonetia clerkella) and the apple leaf miner. nih.gov Semiochemicals are chemical signals that mediate interactions between organisms. asm.org In the case of 14-methyloctadec-1-ene, the (S)-enantiomer is particularly effective in attracting males, playing a crucial role in the mating disruption and trapping of these agricultural pests. slideshare.net

The structural similarity between this compound and 14-methyloctadec-1-ene lies in their shared C19 backbone and the presence of a methyl branch. The position of the methyl group and the double bond are key determinants of the molecule's specific biological activity as a semiochemical.

Postulated Biosynthetic Pathways for Branched Long-Chain Alkenes

The biosynthesis of branched long-chain alkenes is a complex process that is not as fully understood as that of straight-chain fatty acids. However, research in both plants and insects has shed light on the likely precursors and enzymatic steps involved. The formation of the methyl branch is a key step that distinguishes these pathways.

It is postulated that the biosynthesis of methyl-branched hydrocarbons involves the incorporation of precursors other than the usual acetyl-CoA. Studies in various organisms, including the housefly (Musca domestica), have shown that propionate (B1217596) and methylmalonate are key building blocks for creating methyl branches. nih.gov Specifically, valine, a branched-chain amino acid, has been demonstrated to be a precursor for the methylmalonate unit used in the synthesis of some branched alkanes. nih.govoup.com

The general proposed pathway involves the fatty acid synthase (FAS) system, where a methyl-branched starter unit, derived from a branched-chain amino acid or propionyl-CoA, is elongated by the addition of two-carbon units from malonyl-CoA. The resulting very-long-chain fatty acid (VLCFA) can then be converted to an alkene. In plants, the biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongation (FAE) complex. nih.gov The final step to form the alkene is thought to involve a decarboxylation or a similar enzymatic reaction.

For a compound like this compound, a possible biosynthetic route could involve the incorporation of a methylmalonyl-CoA unit at an early stage of fatty acid elongation, leading to the methyl branch at an even-numbered carbon (C4). The subsequent desaturation to form the double bond at position 3 would then yield the final structure.

Environmental Distribution, Mobility, and Persistence

The environmental fate of this compound is governed by its physicochemical properties, which are characteristic of long-chain aliphatic hydrocarbons. These compounds generally exhibit low water solubility and high lipophilicity, which influences their distribution and persistence in the environment.

Long-chain hydrocarbons tend to have low mobility in soil and sediment due to their strong adsorption to organic matter. itrcweb.org Their low volatility means they are less likely to be transported over long distances in the atmosphere. The persistence of a chemical in the environment is a measure of its resistance to degradation. gsartor.org Aliphatic hydrocarbons, particularly those with complex structures like branching, can be more resistant to biodegradation than their simpler, straight-chain counterparts. itrcweb.org

The environmental impact of aliphatic compounds can include contamination of water and soil. tidjma.tn While straight-chain alkanes are generally amenable to biodegradation, highly branched alkanes are more resistant. itrcweb.org The presence of a double bond in alkenes can make them slightly more reactive and susceptible to certain degradation processes compared to their saturated alkane equivalents.

Biodegradation and Microbial Transformation Mechanisms

The breakdown of hydrocarbons in the environment is primarily mediated by microorganisms, including bacteria, fungi, and algae. enviro.wiki The structural features of this compound, namely its long aliphatic chain, methyl branch, and a double bond, influence the specific enzymatic pathways involved in its biodegradation.

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of alkenes is often the oxidation of the double bond or the terminal methyl group. enviro.wikinih.gov Oxygenases are key enzymes in this process, incorporating one or two oxygen atoms into the hydrocarbon molecule. enviro.wikircin.org.pl For branched alkenes, the presence of the methyl group can hinder the typical beta-oxidation pathway. uni-greifswald.de Bacteria have evolved specialized enzymatic machinery to overcome this steric hindrance. The degradation pathway for a branched alkene like this compound would likely involve an initial oxidation to form an alcohol, which is then further oxidized to a carboxylic acid. This can then be broken down through modified beta-oxidation or other pathways that can handle the methyl branch. researchgate.net

Anaerobic Degradation:

In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide for the degradation of hydrocarbons. frontiersin.orgfrontiersin.org The anaerobic degradation of alkenes is a slower process compared to aerobic degradation. slideshare.netslideshare.net One of the key initial activation steps in anaerobic alkane degradation is the addition of fumarate (B1241708) to the hydrocarbon chain, a reaction catalyzed by the enzyme alkylsuccinate synthase. frontiersin.orgfrontiersin.org For alkenes, it has been shown that some anaerobic bacteria can oxidize the double bond or add carbon units to the molecule to initiate degradation. nih.govnih.gov For instance, the sulfate-reducing bacterium Desulfatibacillus aliphaticivorans has been shown to metabolize 1-alkenes by oxidizing the double bond at C-1 and by adding carbon at both ends of the molecule. nih.gov The degradation of a branched alkene like this compound under anaerobic conditions would likely follow a complex pathway involving initial activation at the double bond or the alkyl chain, followed by a series of enzymatic steps to break down the molecule.

Atmospheric Chemistry and Photochemical Degradation Pathways

The atmospheric fate of volatile organic compounds is determined by their reactions with atmospheric oxidants and their interaction with sunlight (photolysis). The key reactants in the troposphere for compounds with double bonds, like alkenes, are the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃). copernicus.org

There is a significant lack of specific experimental or modeling data on the atmospheric chemistry of this compound. General principles of alkene atmospheric chemistry suggest that the double bond in this compound would be the primary site of reaction with •OH and O₃. The reaction with the hydroxyl radical is often the dominant daytime loss process for alkenes. copernicus.org Ozonolysis, the reaction with ozone, can also be a significant degradation pathway for alkenes. copernicus.org

Photochemical degradation refers to the breakdown of a molecule caused by the absorption of light. nih.gov A molecule must absorb light at a specific wavelength to undergo direct photolysis. nih.gov Without the specific absorption spectrum for this compound, it is impossible to determine its potential for direct photochemical degradation in the atmosphere. The rate and products of these potential degradation pathways for this compound have not been determined.

Potential Research Applications and Future Directions

Development of Novel Chemical Derivatizations for Specific Research Purposes

The carbon-carbon double bond in 4-Methyloctadec-3-ene serves as a reactive site for a multitude of chemical transformations. The development of novel derivatization strategies could lead to the synthesis of new molecules with tailored properties for specific research applications. Key areas of exploration include:

Functionalization of the Alkene Moiety: The double bond can be targeted by a range of reactions, including epoxidation, dihydroxylation, and oxidative cleavage. These modifications would introduce oxygen-containing functional groups, altering the polarity and reactivity of the parent molecule. Such derivatives could be valuable as standards in analytical studies or as building blocks for the synthesis of more complex molecules.

Addition Reactions: The double bond is susceptible to the addition of various reagents, such as halogens, hydrogen halides, and boranes. These reactions would yield a range of saturated and functionalized derivatives, each with distinct physical and chemical properties.

Metathesis Reactions: Alkene metathesis offers a powerful tool for the formation of new carbon-carbon double bonds. Cross-metathesis of this compound with other alkenes could generate a library of novel unsaturated hydrocarbons with varying chain lengths and substitution patterns.

A systematic study of these derivatization reactions would not only expand the chemical space around this compound but also provide valuable insights into its reactivity.

Investigation of Ecological Roles and Inter-species Chemical Communication

Long-chain hydrocarbons and their derivatives are known to play crucial roles in chemical communication between organisms. researchgate.netnih.gov Future research should focus on elucidating the potential ecological significance of this compound. Key research questions include:

Pheromonal Activity: Many insects utilize long-chain alkenes as pheromones for mate recognition and aggregation. researchgate.netnih.gov Investigating whether this compound acts as a pheromone for any insect species could have significant implications for pest management and biodiversity studies.

Allelochemical Effects: Plants and microorganisms produce a vast array of secondary metabolites that influence the growth and behavior of other organisms. researchgate.net Studies could explore whether this compound exhibits any allelopathic or antimicrobial properties.

Biosynthesis and Distribution: Identifying the organisms that produce this compound and understanding its biosynthetic pathway would provide critical context for its ecological role.

These investigations would contribute to a deeper understanding of the complex chemical interactions that shape ecosystems.

Refinement of Analytical Methodologies for Trace Analysis in Complex Matrices

The detection and quantification of this compound in environmental and biological samples present a significant analytical challenge due to its likely low concentrations and the presence of interfering compounds. The development of highly sensitive and selective analytical methods is therefore crucial. Future research in this area should focus on:

Advanced Chromatographic Techniques: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) could provide the necessary resolving power and sensitivity for the analysis of complex mixtures containing trace amounts of this compound.

Selective Sample Preparation: The development of novel solid-phase extraction (SPE) sorbents or molecularly imprinted polymers (MIPs) could enable the selective enrichment of this compound from complex matrices, thereby improving detection limits and reducing matrix effects. env.go.jp

Mass Spectrometric Fragmentation Studies: A detailed investigation of the mass spectral fragmentation pattern of this compound and its derivatives would aid in its unambiguous identification and structural elucidation in complex samples.

The table below outlines a hypothetical comparison of potential analytical methods for the trace analysis of this compound.

| Analytical Technique | Sample Preparation | Potential Limit of Detection (LOD) | Selectivity | Throughput |

| GC-MS | Liquid-liquid extraction | ng/L | Moderate | High |

| GCxGC-TOFMS | Solid-phase extraction | pg/L | High | Moderate |

| LC-MS/MS | Derivatization followed by SPE | fg/L | Very High | Low |

Data in this table is hypothetical and for illustrative purposes.

Computational Design and Prediction of Novel this compound Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental research. Future computational studies on this compound could focus on:

Reaction Mechanism Elucidation: Density functional theory (DFT) calculations can be employed to investigate the mechanisms of various reactions involving this compound, providing insights into the transition states and reaction intermediates.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound and its derivatives, aiding in their structural characterization.

Molecular Docking Studies: If this compound is found to have biological activity, molecular docking simulations could be used to predict its binding affinity and mode of interaction with target proteins.

These computational approaches would accelerate the discovery of new reactions and applications for this compound.

Exploration of Biotransformation Pathways in Diverse Microbial Systems

Microorganisms possess a vast and diverse enzymatic machinery that can be harnessed for the biotransformation of organic compounds. nih.govmdpi.com Investigating the biotransformation of this compound by various microbial systems could lead to the production of novel and valuable chemicals. nih.govmdpi.com Key research directions include:

Screening of Microbial Strains: A large-scale screening of bacteria, fungi, and archaea for their ability to metabolize this compound could identify novel biocatalysts.

Identification of Metabolic Intermediates: The elucidation of the metabolic pathways involved in the microbial degradation of this compound would provide insights into the enzymatic reactions and the types of products that can be formed.

Enzyme Engineering: Once the key enzymes involved in the biotransformation are identified, protein engineering techniques could be used to improve their activity, selectivity, and stability.

The table below presents a hypothetical overview of potential microbial biotransformation reactions of this compound.

| Microbial Genus | Potential Biotransformation Reaction | Potential Product |

| Pseudomonas | Hydroxylation | 4-Methyloctadec-3-en-x-ol |

| Bacillus | Epoxidation | 3,4-Epoxy-4-methyloctadecane |

| Aspergillus | Baeyer-Villiger oxidation | Ester derivatives |

| Rhodococcus | Oxidative cleavage | Carboxylic acids |

Data in this table is hypothetical and for illustrative purposes.

The exploration of microbial biotransformation pathways could provide a sustainable and environmentally friendly route for the synthesis of valuable chemicals from this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 4-Methyloctadec-3-ene, and how should data from these methods be interpreted?

- Methodological Answer : Common techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming double-bond position and methyl branching) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and fragmentation pattern analysis. Data interpretation requires cross-referencing with databases like the NIST Chemistry WebBook for spectral matches and retention indices . For NMR, integration ratios and coupling constants must align with predicted splitting patterns for the 3-ene configuration and methyl substituent. Ensure calibration with internal standards (e.g., tetramethylsilane for NMR) to minimize instrumental drift .

Q. How can researchers ensure the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Document all reaction parameters (e.g., temperature, catalyst loading, solvent purity) and validate reproducibility through triplicate experiments . Use control experiments to isolate variables (e.g., testing inert vs. reactive atmospheres). Raw data should include chromatograms, spectral peaks, and yield calculations. Publish detailed supplementary materials, as seen in rigorous journals like Quaternary Research, which mandate full methodological transparency .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the isomerization behavior of this compound under varying thermal conditions?

- Methodological Answer : Design a controlled kinetic study using differential scanning calorimetry (DSC) to monitor enthalpy changes and GC-MS to track isomer ratios. Include negative controls (e.g., non-catalytic conditions) and statistical power analysis to determine sample size. Address confounding factors like solvent polarity or trace metal contaminants by using ultra-pure reagents and inert reaction vessels. Reference simulation-based studies (e.g., Monte Carlo methods) to validate empirical data against theoretical models .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔHf) of this compound across different studies?

- Methodological Answer : Conduct a systematic literature review to identify foundational studies and potential sources of error (e.g., calibration differences in calorimetry). Perform meta-analysis using standardized units and re-calculate values using consistent reference states. For unresolved contradictions, propose collaborative validation experiments across multiple labs, ensuring alignment with international measurement protocols .

Q. What statistical approaches are appropriate for analyzing reaction kinetics data involving this compound?

- Methodological Answer : Use non-linear regression (e.g., Arrhenius equation fitting) to derive activation energies, accompanied by error propagation analysis for uncertainty quantification. For multi-step mechanisms, apply multivariate analysis (e.g., principal component analysis) to deconvolute overlapping reaction pathways. Report confidence intervals and p-values to adhere to journals like Quaternary Research, which emphasize statistical rigor .

Methodological and Analytical Questions

Q. How can researchers identify gaps in the existing literature on this compound’s environmental stability?

- Methodological Answer : Perform a scoping review using databases like Google Scholar and PubMed, filtering for peer-reviewed studies post-2010. Annotate gaps (e.g., lack of long-term degradation studies in aquatic systems) and align them with research priorities such as ecological risk assessment. Cite foundational authors (e.g., NIST contributors) to contextualize your critique .

Q. What strategies mitigate sampling bias in studies measuring this compound’s bioavailability in heterogeneous matrices?

- Methodological Answer : Implement stratified random sampling to account for matrix variability (e.g., soil vs. lipid-rich tissues). Validate extraction efficiency using spike-recovery experiments with isotope-labeled analogs. Use robust regression models to adjust for outliers, as recommended in qualitative research frameworks for handling skewed data .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Include supplementary tables comparing observed vs. reference peaks (e.g., NIST data) and annotate deviations (e.g., solvent shifts). Use error bars in graphical abstracts to visualize reproducibility. For unresolved conflicts, propose hypotheses (e.g., polymorphic crystal forms) in the discussion section, citing analogous cases from authoritative sources .

Q. What criteria determine the validity of computational models predicting this compound’s reactivity?

- Methodological Answer : Validate models using experimental benchmarks (e.g., comparing DFT-calculated vs. empirical reaction rates). Report goodness-of-fit metrics (e.g., R<sup>2</sup>, RMSE) and sensitivity analyses for forcefield parameters. Follow guidelines from chemistry-focused extended essays, which emphasize transparency in computational assumptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.